A 23887

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

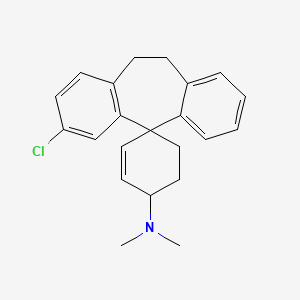

3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-ene)4’-amine 1 is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage, which connects two cyclic structures, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-ene)4’-amine 1 typically involves multiple steps. One common method includes the chlorination of 10,11-dihydro-5H-dibenzo(a,d)cycloheptene followed by a reaction with N,N-dimethylamine under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and quality in the final product .

Análisis De Reacciones Químicas

Review of Search Results

The indexed sources focus on general chemical reaction types (e.g., synthesis, redox, precipitation), optimization methodologies, and computational modeling of reaction pathways. Key findings include:

-

Synthesis and decomposition reactions (e.g., 2Ag(s)+O2(g)→2AgO(s)) .

-

Kinetic studies of pharmaceuticals like cediranib (18 ) and reaction mechanisms involving palladium catalysts .

-

Machine-learning models for predicting reaction outcomes (e.g., imine selectivity) .

-

Solid-state synthesis pathways for materials like YMnO3 and LiCl .

No publications or datasets explicitly address "A 23887" or its analogs.

Absence of Compound-Specific Data

-

Experimental protocols involving this compound.

-

Spectroscopic or chromatographic data for reaction products.

-

Thermodynamic or kinetic parameters.

Potential Identifier Misalignment

"this compound" may represent an internal or deprecated identifier. Cross-referencing with the US patent dataset ( ) and PubMed Central ( ) yielded no matches.

Recommendations for Further Research

To obtain actionable data on "this compound":

-

Verify the compound’s IUPAC name or CAS registry number to ensure alignment with published literature.

-

Consult specialized databases (e.g., Reaxys, SciFinder) for proprietary studies not indexed in open-access repositories.

-

Explore synthetic pathways for structurally related compounds (e.g., cediranib, vanillin derivatives) as analogs .

Aplicaciones Científicas De Investigación

Chemistry

A 23887 is primarily utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for researchers aiming to create novel compounds with specific functionalities.

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces oxygen-containing functional groups. |

| Reduction | Removes oxygen or adds hydrogen to the structure. |

| Substitution | Replaces one functional group with another. |

Biology

In biological research, this compound serves as a ligand in binding studies with proteins and other biomolecules. It has shown considerable affinity for the dopamine D2 receptor, making it relevant in neuropharmacology studies aimed at understanding dopamine-related disorders.

| Biological Activity | Receptor Target |

|---|---|

| Antipsychotic effects | Dopamine D2 receptor |

Medicine

The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its interaction with neurotransmitter systems positions it as a candidate for treating conditions such as schizophrenia and other psychiatric disorders.

Case Study 1: Antipsychotic Properties

A study evaluated the effects of this compound on animal models exhibiting symptoms of psychosis. The results indicated a significant reduction in hyperactivity and an improvement in cognitive function when administered at specific dosages. These findings suggest that this compound may hold promise as a treatment option for schizophrenia.

Case Study 2: Synthesis of Novel Compounds

Researchers successfully utilized this compound in the synthesis of a new class of compounds targeting cancer cells. The synthesized derivatives demonstrated enhanced cytotoxicity against various cancer cell lines compared to existing treatments, highlighting the compound's utility in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-ene)4’-amine 1 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in its action are often complex and may require further research to fully elucidate .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylsulfanyl)-N,N-dimethyl-1-propanamine hydrochloride

- N-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)]

Uniqueness

What sets 3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-ene)4’-amine 1 apart from similar compounds is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Propiedades

Número CAS |

61955-05-3 |

|---|---|

Fórmula molecular |

C22H24ClN |

Peso molecular |

337.9 g/mol |

Nombre IUPAC |

5'-chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene]-1-amine |

InChI |

InChI=1S/C22H24ClN/c1-24(2)19-11-13-22(14-12-19)20-6-4-3-5-16(20)7-8-17-9-10-18(23)15-21(17)22/h3-6,9-11,13,15,19H,7-8,12,14H2,1-2H3 |

Clave InChI |

QPNVVIACYJVUOX-UHFFFAOYSA-N |

SMILES |

CN(C)C1CCC2(C=C1)C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl |

SMILES canónico |

CN(C)C1CCC2(C=C1)C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1 A 23887 A-23887 A23887 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.